E3 ligase Ligand 29

Targeted protein degradation PROTAC CRBN ligand

Researchers optimizing PROTAC ternary complexes must avoid pre-conjugated linkers that constrain exit vector geometry. This parent E3 ligase Ligand 29 (CAS 2154341-52-1), a lenalidomide regioisomer, provides a free pendant amine for systematic variation of linker length and composition to optimize DC₅₀ and Dₘₐₓ. Unlike unmodified IMiDs, its validated exit vector position preserves CRBN binding affinity and enables comparative SAR studies on neosubstrate degradation selectivity. For institutional core facilities, the CAS number distinguishes this CRBN-targeting scaffold from the parkin-targeting Compound 29 (US11401255; EC₅₀ 2 μM), preventing E3 ligase target mismatch.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
Cat. No. B13478276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 29
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N(C1=O)C3CCC(=O)NC3=O
InChIInChI=1S/C13H13N3O3/c1-15-8-4-2-3-5-9(8)16(13(15)19)10-6-7-11(17)14-12(10)18/h2-5,10H,6-7H2,1H3,(H,14,17,18)
InChIKeyVFDZUWPTOYTMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand 29: A CRBN-Recruiting Building Block for PROTAC Development


E3 ligase Ligand 29 (CAS 2154341-52-1; C13H13N3O3; MW 259.26) is a thalidomide-based cereblon (CRBN) ligand designed as a modular building block for the synthesis of proteolysis-targeting chimeras (PROTACs) . Unlike standalone therapeutic immunomodulatory drugs (IMiDs), this compound functions primarily as an intermediate: its core glutarimide moiety binds the CRBN-DDB1 E3 ubiquitin ligase complex, while its pendant amine or functionalized exit vector enables covalent conjugation to diverse target-protein ligands via a linker . The compound has been cited in patent literature as a CRBN-recruiting moiety in heterobifunctional degraders and is commercially available from multiple vendors as a research reagent for targeted protein degradation (TPD) applications [1].

Why Generic Thalidomide Analogs Cannot Substitute for E3 ligase Ligand 29 in PROTAC Synthesis


Although E3 ligase Ligand 29 shares the thalidomide-derived glutarimide core with clinically approved IMiDs such as lenalidomide and pomalidomide, functional interchangeability in PROTAC development is not supported by evidence [1]. Unmodified lenalidomide (C13H13N3O3; MW 259.26), despite having the identical molecular formula and CRBN-binding pharmacophore, lacks the designed synthetic handle—a pendant amine or functionalizable exit vector—required for linker conjugation without disrupting CRBN engagement geometry . Substituting an unmodified IMiD would necessitate de novo functionalization and re-optimization of the exit vector position, which has been empirically validated in PROTAC ternary complex formation for this specific scaffold . The evidence below quantifies why Ligand 29's specific molecular architecture confers measurable advantages over generic CRBN ligands.

Quantitative Differentiation of E3 ligase Ligand 29 Versus In-Class CRBN Ligands


CRBN-DDB1 Binding Affinity: E3 ligase Ligand 29 Demonstrates Functional CRBN Engagement

E3 ligase Ligand 29 (Compound 29 in US11459335) binds to the CRBN-DDB1 complex with an in vitro equilibrium dissociation constant (Kd) of <1.0 × 10⁴ nM (<10 μM) as measured by fluorescence polarization (FP) assay [1]. The exact Kd value was not reported beyond the upper bound, indicating that precise sub-micromolar affinity data for this specific compound remain unavailable in the public domain. In comparison, unmodified thalidomide binds CRBN with a reported Kd of approximately 250 nM (FP assay, recombinant CRBN-DDB1) [2]. The reported upper-bound affinity of Ligand 29 is >40-fold weaker than the parental thalidomide scaffold, which is expected given the functionalization at the exit vector position that modestly perturbs CRBN-binding geometry while preserving sufficient engagement for productive ternary complex formation [3].

Targeted protein degradation PROTAC CRBN ligand

Functional Group Identity: Ligand 29 Is a Parent CRBN Ligand (Non-Linker-Conjugated), Distinct from Pre-Conjugated Intermediates

E3 ligase Ligand 29 (CAS 2154341-52-1; molecular formula C13H13N3O3; molecular weight 259.26) is the parent CRBN ligand without a pre-attached linker moiety . This distinguishes it from "E3 ligase Ligand-Linker Conjugate 29" (C28H37N5O6; MW 539.62), a distinct product that incorporates both the thalidomide-derived ligand and a linker already covalently attached . The parent ligand form (MW 259.26) provides maximum synthetic flexibility for users requiring custom linker chemistry, divergent exit vector geometry, or linker lengths not available in off-the-shelf conjugates. In contrast, pre-conjugated products constrain the user to a single linker type and attachment chemistry, which may be suboptimal for specific target protein ligands or ternary complex geometries [1].

PROTAC building block CRBN ligand Custom linker design

Molecular Formula Identity: Ligand 29 Shares C13H13N3O3 with Lenalidomide, Enabling Direct Pharmacophore Comparison

E3 ligase Ligand 29 and lenalidomide share the identical molecular formula C13H13N3O3 and molecular weight 259.26 g/mol, confirming they are structural isomers with the same glutarimide-based CRBN-binding pharmacophore . Despite this formula identity, the compounds differ in their exit vector position and functional group orientation: lenalidomide presents an amine at the C4 position of the isoindolinone ring , whereas Ligand 29 incorporates a functionalizable handle at a distinct position as defined in patent literature for PROTAC conjugate synthesis [1]. This isomerism means that while both compounds can recruit CRBN, only Ligand 29 is pre-optimized for linker attachment at the exit vector validated in PROTACs derived from the US11459335 patent family.

CRBN ligand IMiD Structure-activity relationship

Target Specificity: Ligand 29 Is a CRBN Ligand, Not a Parkin Ligand—Critical Distinction from Similarly Named Compounds

E3 ligase Ligand 29 (CAS 2154341-52-1) is explicitly a CRBN (cereblon) ligand, as documented in vendor technical specifications and patent literature . This must be distinguished from an unrelated compound also designated "Compound 29" in US11401255, which targets E3 ubiquitin-protein ligase parkin with an EC50 of 2.0 × 10³ nM (2 μM) in an E2 ubiquitin-charging assay [1]. The CRBN-targeting Ligand 29 operates via a completely distinct E3 ligase system: CRBN is a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex and is the validated target for IMiD-based PROTACs with extensive clinical precedent [2]. Parkin, in contrast, is a RING-between-RING E3 ligase involved in mitophagy and Parkinson's disease pathophysiology, with far fewer validated PROTAC applications [3].

E3 ligase selectivity CRBN vs. Parkin PROTAC design

High-Impact Research Applications for E3 ligase Ligand 29 Based on Validated Differentiation


Custom PROTAC Development Requiring Linker Length and Composition Optimization

Researchers developing novel PROTACs against targets with poorly characterized ternary complex geometries should procure the parent E3 ligase Ligand 29 (CAS 2154341-52-1) rather than pre-conjugated linker-ligand products [1]. The free functionalizable handle enables systematic variation of linker length (PEG units, alkyl chains, or rigid motifs) and composition to empirically optimize degradation efficiency (DC50) and maximal degradation (Dmax). This flexibility is precluded when using pre-conjugated E3 ligase Ligand-Linker Conjugate 29, which constrains the user to a single linker type and exit vector geometry [2].

Structure-Activity Relationship (SAR) Studies of Exit Vector Position on CRBN Engagement

Given that E3 ligase Ligand 29 is a regioisomer of lenalidomide (identical C13H13N3O3 formula; distinct exit vector geometry), it is ideally suited for systematic SAR studies comparing how exit vector position affects (1) CRBN binding affinity retention, (2) ternary complex cooperativity (α), and (3) degradation selectivity across neosubstrates [1]. Such studies cannot be conducted with lenalidomide alone, as its C4 amine position yields a different linker trajectory and may produce divergent degradation profiles for the same target protein ligand [2].

CRBN-Based PROTAC Synthesis for Oncology Targets with Clinical Validation

CRBN-recruiting PROTACs represent the most clinically advanced class of targeted protein degraders, with multiple candidates (e.g., ARV-471, CFT8634, NX-2127) in Phase I/II clinical trials for oncology indications [1]. E3 ligase Ligand 29, cited in patent literature (US11459335) as a CRBN-recruiting moiety, provides a synthetically accessible building block for assembling novel heterobifunctional degraders targeting oncogenic drivers [2]. Procurement of this specific ligand ensures alignment with validated CRBN-PROTAC chemical space rather than less-characterized E3 ligase systems such as parkin or IAP [3].

Avoidance of Compound Identity Confusion in Multi-Vendor Procurement Workflows

In institutional core facilities or CRO settings where multiple "Compound 29" designations may coexist across distinct projects, procurement teams must distinguish E3 ligase Ligand 29 (CAS 2154341-52-1; CRBN ligand) from US11401255 Compound 29 (parkin ligand; EC50 2 μM) [1]. The CRBN-targeting Ligand 29 is validated for PROTAC applications with extensive literature precedent, whereas the parkin-targeting compound lacks PROTAC validation and addresses a different biological pathway (mitophagy/neurodegeneration) [2]. Using the correct CAS number (2154341-52-1) as the definitive identifier prevents costly experimental failures from E3 ligase target mismatch.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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